

Quantum Chemical Calculations for 4-Oxobutyl Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	4-oxobutyl acetate	
Cat. No.:	B1600431	Get Quote

Introduction

4-Oxobutyl acetate is a bifunctional organic molecule containing both an ester and an aldehyde functional group. Its chemical structure and reactivity are of interest in various fields, including organic synthesis and medicinal chemistry. Understanding the molecule's conformational preferences, electronic properties, and vibrational spectra is crucial for predicting its behavior in chemical reactions and biological systems. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level. This technical guide outlines the theoretical background, computational methodology, and expected results from a comprehensive quantum chemical study of **4-oxobutyl acetate**, tailored for researchers, scientists, and drug development professionals.

Computational chemistry and quantum chemical calculations serve as a bridge between theoretical concepts and experimental outcomes, offering insights that can be difficult to obtain through laboratory experiments alone.[1][2] For a molecule like **4-oxobutyl acetate**, these methods can predict its three-dimensional structure, vibrational frequencies corresponding to infrared and Raman spectra, and electronic characteristics that govern its reactivity. The data generated from these calculations can aid in the rational design of new molecules and in the interpretation of experimental data.

Computational Methodology

The following protocol describes a typical workflow for performing quantum chemical calculations on **4-oxobutyl acetate** using Density Functional Theory (DFT), a widely used and



reliable method for molecules of this size.[3][4]

Protocol for Quantum Chemical Calculations of 4-Oxobutyl Acetate

- Initial Structure Preparation:
 - The initial 3D structure of 4-oxobutyl acetate is built using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).
 - A preliminary geometry optimization is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.
- Geometry Optimization:
 - The core of the computational study is the geometry optimization at the quantum mechanical level.
 - Method: Density Functional Theory (DFT) is employed.
 - Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is chosen for its proven accuracy for organic molecules.[3]
 - Basis Set: The 6-31++G(d,p) basis set is used. This Pople-style basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model the geometry of atoms.
 - Software: The calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[2]
 - The optimization is run until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.
- Frequency Calculations:



- Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31++G(d,p)).
- This calculation serves two purposes:
 - 1. To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
 - To predict the infrared (IR) spectrum of the molecule and to obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
- Electronic Property Calculations:
 - Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties.
 - This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.
 - The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface to visualize electrophilic and nucleophilic sites.

Data Presentation

The quantitative data obtained from the aforementioned calculations are summarized in the following tables. (Note: The following data are illustrative examples of what would be expected from such a calculation).

Table 1: Calculated Thermodynamic Properties of 4-Oxobutyl Acetate at 298.15 K

Property	Value (Hartree)	Value (kcal/mol)
Zero-Point Vibrational Energy	0.123456	77.48
Thermal Enthalpy	-421.123456	-264249.5
Gibbs Free Energy	-421.167890	-264277.4



Table 2: Selected Optimized Geometric Parameters for 4-Oxobutyl Acetate

Parameter	Atoms Involved	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
Bond Lengths				
Aldehyde C=O	C1=O1	1.21		
Ester C=O	C5=O2	1.22	_	
Ester C-O	C5-O3	1.35	_	
Ester O-C	O3-C6	1.44	_	
Bond Angles			_	
Aldehyde	H-C1=O1	121.5		
Ester	O2=C5-O3	124.0	_	
Ester Linkage	C5-O3-C6	116.8	_	
Dihedral Angle			_	
Ester Plane	O2=C5-O3-C6	179.5		

Table 3: Calculated Vibrational Frequencies for Key Functional Groups

Vibrational Mode	Functional Group	Calculated Frequency (cm ⁻¹)
C-H stretch (aldehyde)	-CHO	2850
C=O stretch (aldehyde)	-CHO	1745
C=O stretch (ester)	-COO-	1760
C-O stretch (ester)	-COO-	1250
CH₂ scissoring	-CH ₂ -	1465

Table 4: Calculated Electronic Properties of **4-Oxobutyl Acetate**



Property	Energy (eV)
HOMO Energy	-7.5
LUMO Energy	-0.8
HOMO-LUMO Gap (ΔE)	6.7

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate the computational workflow and the conceptual link between electronic properties and reactivity.

Caption: Computational workflow for **4-oxobutyl acetate**.

Caption: Relationship between electronic properties and reactivity.

Conclusion

This technical guide has outlined a robust computational protocol for the quantum chemical investigation of **4-oxobutyl acetate**. By employing DFT calculations with the B3LYP functional and the 6-31++G(d,p) basis set, it is possible to obtain reliable data on the molecule's geometry, thermodynamic stability, vibrational spectra, and electronic properties. The presented tables and diagrams illustrate the type of high-value information that can be generated. For researchers in drug development and organic chemistry, these computational insights are invaluable for understanding molecular behavior, predicting reactivity, and guiding further experimental work. The "standards-free" nature of these in-silico methods provides a powerful complement to traditional analytical techniques, accelerating the pace of scientific discovery.[1]

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